molecular formula C15H14O2 B8469415 2-{[([1,1'-Biphenyl]-3-yl)oxy]methyl}oxirane CAS No. 56874-00-1

2-{[([1,1'-Biphenyl]-3-yl)oxy]methyl}oxirane

Cat. No. B8469415
Key on ui cas rn: 56874-00-1
M. Wt: 226.27 g/mol
InChI Key: DCYSZVJAQDUNOS-UHFFFAOYSA-N
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Patent
US08329773B2

Procedure details

4.7 g of m-phenylphenol, 15.1 g of epibromohydrin, 13.6 g of potassium carbonate and 33.3 g of 2-butanone were introduced into a three-necked flask with reflux condenser and stirrer. In addition, air was slowly passed through and the temperature was held at 70° C., and the mixture was stirred for 15 hours. After filtration, the filtrate was freed from low-boiling components in a rotary evaporator. m-Phenylphenol glycidyl ether was obtained as a clear, liquid product: 1H-NMR (CDCl3, 400 MHz): 2.78 (dd, 1H), 2.90 (t, 1H), 3.36 (m, 1H), 4.02 (dd, 1H), 4.24 (dd, 1H), 6.90 (dd, 1H), 7.15 (d, 1H), 7.20 (d, 1H), 7.35 (m, 2H), 7.40 (t, 2H), 7.55 (d, 2H).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
33.3 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:14]([CH:16]1[O:18][CH2:17]1)Br.C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[CH2:14]([O:13][C:9]1[CH:10]=[CH:11][CH:12]=[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:8]=1)[CH:16]1[O:18][CH2:17]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=C(C=CC1)O
Name
Quantity
15.1 g
Type
reactant
Smiles
C(Br)C1CO1
Name
Quantity
13.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
33.3 g
Type
solvent
Smiles
CC(CC)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser and stirrer
CUSTOM
Type
CUSTOM
Details
was held at 70° C.
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was freed from low-boiling components in a rotary evaporator

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C1CO1)OC1=CC(=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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